H-Dmt-Tic-Lys(Z)-NH-Ph
Description
Structure
2D Structure
Properties
Molecular Formula |
C41H47N5O6 |
|---|---|
Molecular Weight |
705.8 g/mol |
IUPAC Name |
benzyl N-[5-[[2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-6-anilino-6-oxohexyl]carbamate |
InChI |
InChI=1S/C41H47N5O6/c1-27-21-33(47)22-28(2)34(27)24-35(42)40(50)46-25-31-16-10-9-15-30(31)23-37(46)39(49)45-36(38(48)44-32-17-7-4-8-18-32)19-11-12-20-43-41(51)52-26-29-13-5-3-6-14-29/h3-10,13-18,21-22,35-37,47H,11-12,19-20,23-26,42H2,1-2H3,(H,43,51)(H,44,48)(H,45,49) |
InChI Key |
MJVSDWUKXXUPBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCNC(=O)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5)N)C)O |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of H Dmt Tic Lys Z Nh Ph and Analogues
Synthetic Methodologies for H-Dmt-Tic-Lys(Z)-NH-Ph
The creation of the peptide this compound relies on established peptide synthesis protocols. The choice between solid-phase and solution-phase synthesis often depends on the desired scale, purity requirements, and the specific sequence of the peptide.
Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for preparing peptides like this compound and its derivatives. ejbiotechnology.infothaiscience.info This technique involves assembling the peptide chain sequentially while one end is attached to an insoluble polymeric support (resin). ejbiotechnology.info
The standard procedure typically employs Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry. nih.gov The synthesis would commence by anchoring the C-terminal residue to a suitable resin, such as the Fmoc Rink Amide resin, to generate the C-terminal amide upon cleavage. The synthesis cycle involves two key steps:
Fmoc Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed, usually with a solution of piperidine in a solvent like dimethylformamide (DMF).
Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly freed amino group. Common coupling reagents include combinations like N,N'-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt), or N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate (HBTU). thaiscience.info
This cycle is repeated for each amino acid—Lys(Z), Tic, and Dmt—in the sequence. Side-chain protecting groups, such as the benzyloxycarbonyl (Z) group on the lysine (B10760008) side chain, remain intact throughout the synthesis to prevent unwanted side reactions. After the complete peptide chain is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers. thaiscience.info
Solution-phase synthesis offers an alternative route that is particularly useful for large-scale production and for synthesizing modified or unusual peptides. This method involves coupling amino acids or small peptide fragments in an organic solvent.
The synthesis of related Dmt-Tic pharmacophore compounds has been successfully achieved through stepwise solution-phase methods. nih.gov A representative strategy would involve:
Condensing Boc-Tic-OH with H-Lys(Z)-NH-Ph using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (WSC) in the presence of HOBt to form the dipeptide Boc-Tic-Lys(Z)-NH-Ph.
Removing the N-terminal Boc protecting group with an acid like TFA.
Coupling the resulting H-Tic-Lys(Z)-NH-Ph with Boc-Dmt-OH using the same coupling agents.
Finally, removing the N-terminal Boc group from the fully protected tripeptide Boc-Dmt-Tic-Lys(Z)-NH-Ph to yield the final product. nih.gov
Each intermediate product in solution-phase synthesis must be purified before proceeding to the next step, which can be more labor-intensive than SPPS.
Regardless of the synthetic method used, the crude peptide requires purification to remove byproducts and unreacted reagents. The standard and most effective method for purifying peptides is reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov
Following purification, the identity and purity of this compound are confirmed using a combination of analytical techniques:
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Mass Spectrometry (MS): Confirms the molecular weight of the peptide. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of specific amino acid residues and their connectivity. nih.gov
Elemental Analysis: Verifies the elemental composition (carbon, hydrogen, nitrogen) of the synthesized compound. nih.gov
The following table shows representative analytical data for a closely related analogue, demonstrating the characterization process.
| Analysis | Result for 2TFA.H-Dmt-Tic-ε-Lys-NH-Ph nih.gov |
|---|---|
| Yield | 95% |
| HPLC K' | 2.58 |
| Melting Point (°C) | 147-149 |
| Mass Spec (m/z) | 573 (M+H)⁺ |
| ¹H NMR (DMSO-d₆) δ | 1.29-1.89 (m, 6H), 2.35 (s, 6H), 2.92-3.20 (m, 6H), 3.56-4.92 (m, 5H), 6.29 (s, 2H), 6.96-7.64 (m, 9H) |
| Elemental Analysis (C₃₇H₄₃F₆N₅O₈) | Calcd: C, 55.57; H, 5.42; N, 8.76. Found: C, 55.82; H, 5.53; N, 8.47 |
Synthesis of this compound Analogues
The synthesis of analogues of this compound is a key strategy for structure-activity relationship (SAR) studies. These modifications can involve extending the peptide chain, substituting amino acids, or altering the protecting groups on the lysine side chain. nih.gov
For example, analogues have been synthesized where:
The Z protecting group on the lysine side chain is replaced with an acetyl (Ac) group or removed entirely. nih.gov
The C-terminal phenylamide is replaced with a benzylamide. nih.gov
An additional amino acid, such as Phenylalanine (Phe), is inserted into the sequence, as seen in H-Dmt-Tic-Phe-Lys(Z)-OH. nih.gov
These analogues are generally synthesized using the same SPPS or solution-phase methodologies described above, simply by incorporating the different building blocks or performing additional deprotection or modification steps. For instance, the synthesis of H-Dmt-Tic-ε-Lys-NH-CH₂-Ph is achieved by taking the fully protected Boc-Dmt-Tic-ε-Lys(Z)-NH-CH₂-Ph and removing the Z group via catalytic hydrogenation with Pd/C before the final Boc deprotection. nih.gov
| Analogue | Key Synthetic Modification | Reference |
|---|---|---|
| H-Dmt-Tic-ε-Lys(Ac)-NH-CH₂-Ph | Acetylation of the lysine side-chain amine. | nih.gov |
| H-Dmt-Tic-ε-Lys-NH-CH₂-Ph | Removal of the Z group from the lysine side-chain via hydrogenation. | nih.gov |
| H-Dmt-Tic-Phe-Lys(Z)-OH | Incorporation of a Phenylalanine residue in the sequence. | nih.gov |
| Dmt-Tic-c[d-Lys-Phe-Phe-Asp]NH₂ | Cyclization of a C-terminal extension to the Dmt-Tic pharmacophore. | nih.gov |
Stereochemical Considerations and Isomerism of this compound
The pharmacological activity of peptides is highly dependent on their three-dimensional structure, which is dictated by the stereochemistry of the constituent amino acids. The Dmt-Tic pharmacophore is a classic example of this principle. mdpi.com
Dmt (2',6'-dimethyl-L-tyrosine): This is a synthetic amino acid derived from L-tyrosine. The presence of the two methyl groups on the phenolic ring of tyrosine restricts the rotation of the side chain, locking it into a specific conformation that is crucial for high-affinity binding to the δ-opioid receptor (DOR). nih.govmdpi.com
Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid): This is a conformationally constrained analogue of phenylalanine. Its rigid bicyclic structure significantly limits the conformational freedom of the peptide backbone, contributing to the high receptor affinity and selectivity. nih.govmdpi.com
The specific stereoisomers used in the synthesis (typically L-Dmt and (S)-Tic) are critical. The precise spatial arrangement of the key pharmacophoric elements—the aromatic rings of Dmt and Tic and the N-terminal amine—is responsible for the compound's potent antagonist properties at the DOR. mdpi.com Docking studies have shown that while Dmt-Tic containing ligands maintain key pharmacophoric contacts with the receptor, their binding orientation can differ from other antagonists, yet still achieve the same functional outcome due to the analogous spatial arrangement of these critical elements. mdpi.com Any change in the stereochemistry of these residues would drastically alter the peptide's 3D structure and likely lead to a significant loss of biological activity.
Table of Mentioned Chemical Compounds
| Abbreviation / Common Name | Full Chemical Name |
| This compound | H-(2',6'-dimethyl-L-tyrosine)- (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)-L-lysine(benzyloxycarbonyl)-anilide |
| Boc | tert-butyloxycarbonyl |
| Dmt | 2',6'-dimethyl-L-tyrosine |
| Z | Benzyloxycarbonyl |
| Tic | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| Fmoc | 9-fluorenylmethyloxycarbonyl |
| tBu | tert-butyl |
| TFA | Trifluoroacetic acid |
| HOBt | Hydroxybenzotriazole |
| DIC | N,N'-diisopropylcarbodiimide |
| WSC / EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| HBTU | N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate |
| H-Dmt-Tic-ε-Lys(Z)-OH | H-(2',6'-dimethyl-L-tyrosine)- (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)-ε-L-lysine(benzyloxycarbonyl) |
| H-Dmt-Tic-Phe-Lys(Z)-OH | H-(2',6'-dimethyl-L-tyrosine)- (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)-L-phenylalanine-L-lysine(benzyloxycarbonyl) |
| H-Dmt-Tic-ε-Lys(Ac)-NH-CH₂-Ph | H-(2',6'-dimethyl-L-tyrosine)- (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)-ε-L-lysine(acetyl)-benzylamide |
| H-Dmt-Tic-ε-Lys-NH-CH₂-Ph | H-(2',6'-dimethyl-L-tyrosine)- (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)-ε-L-lysine-benzylamide |
| DIPP-NH₂[Ψ] | H-Dmt-TicΨ[CH₂-NH]Phe-Phe-NH₂ |
Structure Activity Relationship Sar Studies of H Dmt Tic Lys Z Nh Ph Series
Design Principles for H-Dmt-Tic-Lys(Z)-NH-Ph Analogs
The design of analogs based on the this compound scaffold is rooted in the established importance of the Dmt-Tic pharmacophore for high-affinity binding to opioid receptors, particularly the δ-opioid receptor (DOR). nih.govmdpi.com This dipeptide segment is considered a minimal sequence that can selectively interact with the DOR as a potent antagonist. mdpi.com Key design principles for creating new analogs often involve:
Modification of the C-terminus: The addition of amino acids or other chemical moieties to the C-terminus of the Dmt-Tic core has been a primary strategy to modulate pharmacological properties. nih.govnih.gov The introduction of a third aromatic center, often with interposing linkers, has been explored to alter receptor selectivity and activity, sometimes converting potent DOR antagonists into ligands with mixed profiles, such as μ-opioid receptor (MOR) agonists/DOR antagonists. mdpi.com
Constrained Dipeptide Core: The inherent conformational rigidity of the Dmt and Tic residues contributes to the high receptor affinity and selectivity. researchgate.net The methylation on the tyrosine residue in Dmt adds hydrophobicity and conformational constraints to the aromatic ring. researchgate.net
Systematic Substitutions: Researchers have systematically substituted amino acids and modified functional groups at various positions to probe the steric and electronic requirements of the opioid receptor binding pockets. nih.gov This includes alterations to the lysine (B10760008) side chain and the C-terminal phenylamide group.
The overarching goal of these design strategies is often to develop ligands with specific pharmacological profiles, such as enhanced selectivity for a particular receptor subtype or a desired combination of agonist and antagonist activities at different receptors. mdpi.comresearchgate.net
Influence of the Dmt Moiety on Receptor Interaction and Selectivity
The incorporation of 2',6'-dimethyl-L-tyrosine (Dmt) in place of the endogenous tyrosine residue is a critical modification that significantly enhances the pharmacological properties of opioid peptides. The presence of the two methyl groups on the phenolic ring of tyrosine has several important consequences:
Increased Affinity and Potency: The Dmt residue generally leads to a substantial increase in binding affinity for opioid receptors, often in the nanomolar or even sub-nanomolar range. nih.gov This is attributed to both increased lipophilicity, facilitating membrane partitioning, and a more constrained conformation that is favorable for receptor binding.
Enhanced Enzymatic Stability: The methyl groups provide steric hindrance, protecting the N-terminal amine and the adjacent peptide bond from degradation by aminopeptidases, thereby increasing the biological half-life of the peptide.
Modulation of Selectivity: While the Dmt-Tic pharmacophore is strongly associated with DOR antagonism, the Dmt residue itself can be considered "promiscuous" as its incorporation into different peptide scaffolds can lead to high potency at MOR as well. nih.gov For instance, the substitution of Tyr with Dmt in the endogenous opioid peptide dermorphin resulted in [Dmt¹]DALDA, a highly potent and selective MOR agonist. nih.gov
The interaction of the Dmt residue with the receptor binding pocket is thought to involve hydrophobic interactions between the dimethyl-substituted aromatic ring and non-polar residues within the receptor. The phenolic hydroxyl group remains crucial for forming a key hydrogen bond, a conserved interaction for many opioid ligands.
Role of the Tic Residue in Opioid Receptor Recognition and Efficacy
The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue is a conformationally constrained analog of phenylalanine. Its incorporation into opioid peptides has been instrumental in defining the topographical requirements of the opioid receptor binding sites.
Conformational Constraint: The rigid structure of Tic significantly reduces the conformational flexibility of the peptide backbone. This pre-organization into a specific three-dimensional structure is believed to be favorable for binding to the receptor, reducing the entropic penalty of binding and thus increasing affinity. researchgate.net
Delta Receptor Selectivity: The combination of Dmt and Tic in the Dmt-Tic pharmacophore is a well-established motif for potent and selective DOR antagonism. nih.govmdpi.com This suggests that the specific shape and orientation of the aromatic ring of Tic are particularly well-suited for the address subsite of the DOR.
Conversion of Agonists to Antagonists: The introduction of the Tic residue can transform a MOR agonist into a potent DOR antagonist. For example, the substitution of D-Arg in the potent MOR agonist [Dmt¹]DALDA with Tic is a key step in converting it into a selective delta antagonist. nih.gov
Molecular modeling and docking studies have provided insights into the orientation of the Tic residue within the receptor binding pocket. It is proposed that the aromatic portion of Tic engages in hydrophobic interactions with specific residues, and its constrained nature helps to position the N-terminal Dmt residue optimally for interaction with the receptor. nih.gov
Impact of Lys(Z) and C-Terminal Phenylamide Modifications
Modifications at the C-terminus of the Dmt-Tic core, particularly the introduction of a lysine residue and a phenylamide group, have profound effects on the pharmacological profile of the resulting compounds.
The nature of the substituent on the ε-amino group of the lysine side chain is a critical determinant of receptor affinity and activity.
Benzyloxycarbonyl (Z) Protection: The presence of the bulky and hydrophobic benzyloxycarbonyl (Z) group on the lysine side chain in compounds like H-Dmt-Tic-Phe-Lys(Z)-OH has been shown to result in a dramatic increase in δ-opioid antagonist activity. nih.govnih.gov This suggests that the Z group may engage in additional favorable interactions within the receptor binding pocket.
Acetyl (Ac) Protection: Acetylation of the lysine side chain also yields potent δ-antagonists. For instance, H-Dmt-Tic-Lys(Ac)-OH was found to be the most potent δ-antagonist in one series of H-Dmt-Tic-Xaa peptides. nih.gov In another analog, H-Dmt-Tic-Lys(Ac)-NH-Ph, this modification resulted in a selective δ-opioid antagonist. nih.gov
Unprotected Lysine: An unprotected, positively charged lysine side chain can lead to a shift in activity. For example, H-Dmt-Tic-Lys-NH-CH₂-Ph acts as a selective μ-opioid antagonist, while the corresponding unprotected analog H-Dmt-Tic-NH-CH[(CH₂)₄-NH₂]-Bid displays μ-opioid agonism. nih.gov This highlights the significant role of the charge and size of the side chain in determining the functional outcome of receptor interaction.
The following table summarizes the pharmacological profiles of some Dmt-Tic-Lys analogs with different side-chain modifications:
| Compound | Lysine Side Chain | C-Terminal | Receptor Profile | Reference |
| H-Dmt-Tic-Phe-Lys(Z)-OH | Z-protected | -OH | Potent δ-antagonist | nih.govnih.gov |
| H-Dmt-Tic-Lys(Ac)-OH | Ac-protected | -OH | Potent δ-antagonist | nih.gov |
| H-Dmt-Tic-Lys(Ac)-NH-Ph | Ac-protected | -NH-Ph | Selective δ-antagonist | nih.gov |
| H-Dmt-Tic-Lys-NH-CH₂-Ph | Unprotected | -NH-CH₂-Ph | Selective μ-antagonist | nih.gov |
The nature of the C-terminal amide linker also plays a crucial role in fine-tuning the pharmacological properties of these peptides.
Phenylamide (-NH-Ph): The direct attachment of a phenyl group via an amide bond to the lysine residue can contribute to high affinity. In the case of H-Dmt-Tic-Lys(Ac)-NH-Ph, this C-terminal modification, combined with the acetylated lysine, results in a highly selective δ-opioid antagonist. nih.gov
Benzylamide (-NH-CH₂-Ph): The insertion of a methylene (B1212753) (-CH₂) spacer between the amide nitrogen and the phenyl ring, forming a benzylamide, can alter the receptor selectivity and functional activity. For example, the compound H-Dmt-Tic-Lys-NH-CH₂-Ph was identified as a selective μ-opioid antagonist. nih.gov This suggests that the increased flexibility and altered spatial positioning of the C-terminal aromatic ring due to the methylene linker can favor interaction with the MOR over the DOR.
These findings underscore the sensitivity of opioid receptors to subtle structural changes at the C-terminus of the ligand, allowing for the rational design of compounds with tailored pharmacological profiles.
Conformational Analysis of this compound and Derivatives
The biological activity of this compound and its derivatives is intimately linked to their three-dimensional structure and conformational preferences. Conformational analysis, through techniques such as X-ray crystallography and molecular modeling, has been instrumental in understanding their interaction with opioid receptors.
Rigid Core: The Dmt-Tic pharmacophore provides a rigid core that significantly restricts the conformational freedom of the peptide. researchgate.net This pre-organization into a bioactive conformation is thought to be a key factor in the high affinity of these compounds. nih.gov
Pharmacophore Models: Based on the crystal structures of several potent and biologically diverse Dmt-Tic analogs, pharmacophore models for both δ-opioid receptor agonists and antagonists have been developed. nih.gov These models define the essential spatial arrangement of key chemical features, such as the protonated N-terminal amine, the aromatic rings of Dmt and Tic, and other functional groups, required for productive receptor interaction.
Docking Studies: Molecular docking simulations of Dmt-Tic-containing peptides into homology models or crystal structures of opioid receptors have provided valuable insights into their binding modes. nih.gov These studies suggest that while the Dmt-Tic core maintains key interactions, the orientation of the C-terminal portion of the molecule can vary, leading to different pharmacological outcomes. For instance, the macrocyclic part of some Dmt-Tic derivatives can influence the positioning of the Tic side chain within the binding pocket. mdpi.comnih.gov
Compound Names
| Abbreviation | Full Name |
| Dmt | 2',6'-dimethyl-L-tyrosine |
| Tic | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| Lys(Z) | Nε-benzyloxycarbonyl-L-lysine |
| Lys(Ac) | Nε-acetyl-L-lysine |
| [Dmt¹]DALDA | H-Dmt-D-Arg-Phe-Lys-NH₂ |
| This compound | H-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-Nε-benzyloxycarbonyl-L-lysyl-phenylamide |
| H-Dmt-Tic-Phe-Lys(Z)-OH | H-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-L-phenylalanyl-Nε-benzyloxycarbonyl-L-lysine |
| H-Dmt-Tic-Lys(Ac)-OH | H-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-Nε-acetyl-L-lysine |
| H-Dmt-Tic-Lys(Ac)-NH-Ph | H-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-Nε-acetyl-L-lysyl-phenylamide |
| H-Dmt-Tic-Lys-NH-CH₂-Ph | H-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-L-lysyl-benzylamide |
| H-Dmt-Tic-NH-CH[(CH₂)₄-NH₂]-Bid | H-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-[1-(1H-benzimidazol-2-yl)-5-aminopentyl]amide |
Molecular Pharmacology and Receptor Interactions of H Dmt Tic Lys Z Nh Ph
Opioid Receptor Binding Affinity and Selectivity
The initial step in characterizing the pharmacological action of H-Dmt-Tic-Lys(Z)-NH-Ph involves determining its binding affinity and selectivity for the different types of opioid receptors: mu (μ), delta (δ), and kappa (κ).
Binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
Research has shown that this compound, designated as compound 4 in a key study, demonstrates nanomolar affinity for both μ- and δ-opioid receptors. nih.gov Specifically, it binds with a slightly higher affinity to the μ-opioid receptor. nih.gov The compound's affinity for the κ-opioid receptor was not reported in the reviewed literature. The lack of a free carboxylic acid function, a common feature in many Dmt-Tic derivatives, generally leads to a significant increase in μ-opioid receptor affinity. nih.gov
The binding affinities for this compound are summarized in the table below. nih.gov
| Receptor | Ki (nM) | μ-Selectivity (Kiδ/Kiμ) |
| δ-Opioid (DOR) | 0.57 ± 0.06 | 3 |
| μ-Opioid (MOR) | 1.47 ± 0.20 | |
| κ-Opioid (KOR) | Not Reported | |
| Data sourced from Balboni et al. nih.gov |
The binding affinities of this compound were determined using competitive radioligand binding assays. nih.gov This standard technique involves incubating cell membrane preparations that express a high density of a specific, recombinant human opioid receptor type (e.g., from CHO cells) with a known concentration of a radiolabeled ligand that binds to that receptor. nih.govacs.orgmdpi.commdpi.com
Increasing concentrations of the unlabeled test compound, this compound, are added to compete with the radioligand for binding to the receptors. rsc.org After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is measured. The data is used to calculate the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand). The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor. nih.gov
Receptor Functional Activity and Efficacy Profiling
Beyond simply binding to a receptor, a ligand's functional activity—whether it acts as an agonist, antagonist, or inverse agonist—and its efficacy are critical components of its pharmacological profile. These properties are assessed through various in vitro functional assays.
Opioid receptors are a class of G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o). isciii.es Agonist binding triggers a conformational change in the receptor, promoting the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein, leading to its activation and downstream signaling. nih.gov
Functional activity for this compound was evaluated in classic organ bath assays: the guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations, which are rich in μ- and δ-opioid receptors, respectively. nih.gov In these assays, agonist activity is measured as the inhibition of electrically induced muscle contractions. This compound was found to be a μ-opioid receptor agonist with weak potency, while it was inactive as a δ-agonist. nih.gov It also displayed very weak δ-antagonist properties. nih.gov
| Assay | Receptor Target | Functional Activity | Value |
| Guinea Pig Ileum (GPI) | μ-Opioid (MOR) | Agonist | IC₅₀ = 438 ± 65 nM |
| Mouse Vas Deferens (MVD) | δ-Opioid (DOR) | Agonist | IC₅₀ > 10000 nM |
| Mouse Vas Deferens (MVD) | δ-Opioid (DOR) | Antagonist | pA₂ = 5.77 |
| Data sourced from Balboni et al. nih.gov |
A more direct method to quantify G protein activation is the [³⁵S]GTPγS binding assay. mdpi.commdpi.com In this assay, a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to measure the extent of G protein activation upon agonist stimulation in cell membranes expressing the receptor of interest. mdpi.com While specific [³⁵S]GTPγS binding data for this compound is not available in the reviewed literature, its agonist activity in the GPI assay is indicative of its ability to promote G protein activation at the μ-opioid receptor. nih.gov
The activation of Gαi/o proteins by opioid agonists leads to the inhibition of the enzyme adenylyl cyclase. nih.gov This, in turn, reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This reduction in cAMP levels is a key downstream signaling event responsible for many of the cellular effects of opioids. Given its demonstrated μ-opioid receptor agonism, this compound is expected to modulate this pathway, leading to an inhibition of cAMP production, although specific experimental data confirming this for the compound was not found in the reviewed sources.
Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), opioid receptors can recruit cytosolic proteins called β-arrestins. isciii.esnih.govresed.es This recruitment is a critical process that mediates receptor desensitization (uncoupling from G proteins), internalization from the cell surface, and can also initiate a separate wave of G protein-independent signaling. resed.esmdpi.com
The concept of "biased agonism" describes how some ligands can preferentially activate either the G protein pathway or the β-arrestin pathway. nih.govnih.gov Ligands that are biased towards G protein signaling with reduced β-arrestin recruitment are of significant therapeutic interest, as it has been hypothesized that this profile may separate the analgesic effects of opioids from some of their adverse effects. isciii.esresed.esmdpi.com
Assays to measure β-arrestin recruitment include bioluminescence resonance energy transfer (BRET) and enzyme complementation techniques like the PathHunter assay. acs.orgnih.gov These methods quantify the interaction between the receptor and β-arrestin in live cells upon ligand stimulation. While the broader Dmt-Tic pharmacophore has been explored in the context of biased agonism, no specific data regarding β-arrestin recruitment or receptor internalization dynamics for this compound were found in the reviewed scientific literature. nih.govmdpi.com
Agonist, Partial Agonist, and Antagonist Pharmacological Characterization
The chemical compound this compound is a synthetic opioid peptide analog built upon the Dmt-Tic pharmacophore, which is known for its interaction with opioid receptors. nih.govmdpi.com Detailed pharmacological studies have characterized its specific binding and functional activity at µ-opioid (MOP) and δ-opioid (DOP) receptors.
Research has shown that this compound binds to both µ- and δ-opioid receptors with affinities in the nanomolar range. nih.gov Specifically, its binding affinity (Ki) for the δ-opioid receptor is 0.57 nM, while its affinity for the µ-opioid receptor is 1.47 nM. nih.gov This indicates only a slight selectivity (approximately 3-fold) for the µ-opioid receptor in terms of binding. nih.gov
Functional bioactivity of the compound has been assessed using isolated tissue preparations, which are standard models for determining agonist and antagonist properties. In the guinea pig ileum (GPI) assay, a classical model for evaluating µ-opioid receptor activity, this compound demonstrates agonist properties. nih.gov It produced an inhibitory effect with an IC50 value of 438 nM, characterizing it as a µ-opioid agonist, albeit with modest potency. nih.gov
Conversely, in the mouse vas deferens (MVD) assay, which is primarily used to assess δ-opioid receptor activity, this compound showed no agonist activity at concentrations up to 10,000 nM. nih.gov Instead, it exhibited weak antagonist properties at the δ-opioid receptor, with a pA2 value of 5.77. nih.gov The pA2 value is a measure of the potency of an antagonist. This mixed functional profile highlights the compound's distinct actions at different opioid receptor types.
It is noteworthy that small structural modifications to the Dmt-Tic pharmacophore can drastically alter the pharmacological profile, shifting a compound from an antagonist to an agonist or altering its receptor selectivity. nih.govacs.org For example, the closely related analog H-Dmt-Tic-Lys(Z)-NH-CH2-Ph, which has an additional methylene (B1212753) group, was found to be a dual antagonist at both µ- and δ-opioid receptors in vitro, although it displayed very weak antagonist activity in vivo. nih.govnih.gov
Functional Selectivity and Biased Agonism of this compound
Functional selectivity describes the ability of a ligand to bind to a single receptor and selectively activate specific intracellular signaling pathways over others. This phenomenon, also known as biased agonism, has become a major focus in pharmacology, particularly for G-protein coupled receptors (GPCRs) like the opioid receptors. The goal is to develop drugs that preferentially activate therapeutic signaling pathways (e.g., G-protein signaling for analgesia) while avoiding pathways linked to adverse effects (e.g., β-arrestin recruitment). mdpi.comresearchgate.net
In the context of this compound, its pharmacological characterization reveals a clear functional selectivity between different opioid receptor subtypes rather than pathway bias at a single receptor. As established in functional assays, the compound acts as an agonist at the µ-opioid receptor while simultaneously acting as an antagonist at the δ-opioid receptor. nih.gov This mixed µ-agonist/δ-antagonist profile is a form of receptor-based functional selectivity. nih.govacs.org
Currently, there is no available research data from studies designed to specifically measure the biased agonism of this compound in terms of preferential activation of G-protein versus β-arrestin pathways at the µ-opioid receptor. Such studies are necessary to fully elucidate its potential for pathway-selective signaling. The Dmt-Tic pharmacophore is a component of various ligands designed to have mixed-activity profiles, with the aim of producing potent analgesia with reduced tolerance and dependence. mdpi.comacs.org
Receptor Desensitization and Tolerance Mechanisms (in vitro/ex vivo models)
Opioid receptor desensitization is a process where the receptor's response to an agonist diminishes after prolonged or repeated exposure. This cellular phenomenon is considered a key mechanism underlying the development of pharmacological tolerance. nih.govjneurosci.org Desensitization can occur through various mechanisms, including receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), uncoupling from G-proteins, and subsequent internalization of the receptor from the cell surface, often mediated by β-arrestin proteins. mdpi.comnih.gov
There is a prevailing hypothesis that the β-arrestin pathway is significantly involved in the desensitization and internalization processes that lead to tolerance. mdpi.com Consequently, G-protein biased agonists, which activate the receptor with minimal recruitment of β-arrestin, are being investigated as a strategy to create analgesics with a reduced propensity for tolerance.
Specific in vitro or ex vivo studies examining the effects of this compound on µ-opioid receptor desensitization and tolerance mechanisms have not been reported in the available scientific literature. Therefore, its direct impact on processes like receptor phosphorylation, G-protein uncoupling, or internalization remains uncharacterized.
However, research into related compounds provides some context. Ligands with a mixed µ-agonist/δ-antagonist profile, a class to which this compound belongs, have been explored precisely because the simultaneous antagonism of the δ-opioid receptor may inhibit the development of tolerance to the µ-agonist effects. nih.govacs.org For instance, the Dmt-Tic analog DIPP-NH2[Ψ] was shown to produce less tolerance than morphine in rats. acs.org Another mixed-profile compound, UFP-505 (H-Dmt-Tic-Gly-NH-Bzl), also demonstrated reduced tolerance compared to morphine in some studies. mdpi.com These findings suggest a potential therapeutic advantage for this class of compounds, but direct experimental evidence for this compound is required to confirm this effect.
Computational and Structural Biology Approaches
Molecular Docking Studies of H-Dmt-Tic-Lys(Z)-NH-Ph with Opioid Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, also known as MZ-2, which acts as a potent µ (mu) and δ (delta) opioid receptor antagonist, docking studies have been instrumental in elucidating its binding mode. nih.govnih.gov
While specific docking studies for this compound are not extensively detailed in publicly available literature, the broader class of Dmt-Tic pharmacophore-containing ligands has been the subject of numerous computational investigations. These studies reveal that the Dmt (2',6'-dimethyl-L-tyrosine) and Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residues are crucial for receptor recognition and binding. mdpi.com
The general findings from docking studies on Dmt-Tic analogues suggest a common binding pattern within the opioid receptors. The Dmt residue typically engages with a conserved binding pocket, with its hydroxyl group forming a key hydrogen bond interaction with a histidine residue in the receptor. The Tic residue often inserts into a hydrophobic sub-pocket, contributing to the ligand's affinity and selectivity. The modifications at the C-terminus, such as the Lys(Z)-NH-Ph group in this compound, play a significant role in modulating the ligand's activity profile, influencing its interaction with the extracellular loops of the receptor and contributing to its antagonist properties.
| Ligand Feature | Interacting Receptor Residues (General Observations for Dmt-Tic Pharmacophore) | Interaction Type |
|---|---|---|
| Dmt residue (phenolic hydroxyl) | Conserved Histidine | Hydrogen Bond |
| Dmt residue (aromatic ring) | Hydrophobic residues | Hydrophobic Interactions |
| Tic residue | Hydrophobic sub-pocket | Hydrophobic Interactions |
| C-terminal extension (e.g., Lys(Z)-NH-Ph) | Extracellular loop residues | Various (e.g., hydrogen bonds, hydrophobic) |
Molecular Dynamics Simulations of Ligand-Receptor Complexes
These simulations have revealed the conformational changes that opioid receptors undergo upon ligand binding and the role of specific residues in receptor activation and antagonism. For antagonists like those based on the Dmt-Tic scaffold, MD simulations can illustrate how the ligand stabilizes an inactive conformation of the receptor, preventing the conformational changes necessary for downstream signaling. The simulations can also highlight the stability of key interactions observed in docking studies and reveal the role of water molecules in mediating ligand-receptor binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the Dmt-Tic class of opioid ligands, QSAR studies have been employed to identify the key structural features that govern their affinity and selectivity for opioid receptors.
While a specific QSAR model for this compound has not been published, studies on related Dmt-Tic derivatives have highlighted the importance of several physicochemical properties for their antagonist activity. These include:
Hydrophobicity: The hydrophobic character of the Dmt and Tic residues is generally correlated with higher receptor affinity.
Steric factors: The size and shape of the substituents at the C-terminus can significantly impact selectivity and potency.
Electronic properties: The distribution of charges within the molecule influences its interaction with the polar and charged residues in the receptor binding site.
These QSAR models serve as predictive tools for the design of new Dmt-Tic analogues with desired pharmacological profiles.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For Dmt-Tic based opioid antagonists, pharmacophore models have been developed to capture the key features required for high-affinity binding to the µ and δ opioid receptors. biorxiv.org
A typical pharmacophore model for a Dmt-Tic antagonist would include:
Aromatic/hydrophobic features corresponding to the Dmt and Tic rings.
A hydrogen bond donor feature from the Dmt hydroxyl group.
A hydrogen bond acceptor feature.
A positive ionizable feature.
These models are valuable tools for virtual screening of large chemical databases to identify novel compounds with the potential for opioid receptor antagonism. Ligand-based design strategies utilize these pharmacophore models to guide the synthesis of new molecules with improved properties.
| Pharmacophoric Feature | Corresponding Chemical Moiety in this compound |
|---|---|
| Aromatic/Hydrophobic | Dmt and Tic rings, Phenyl group |
| Hydrogen Bond Donor | Dmt hydroxyl group, Amide N-H |
| Hydrogen Bond Acceptor | Amide C=O, Z-group C=O |
| Positive Ionizable | N-terminal amine |
Receptor-Based Drug Design Strategies
Receptor-based drug design utilizes the three-dimensional structure of the target receptor to design ligands with high affinity and selectivity. openmedicinalchemistryjournal.comgardp.org The availability of crystal structures of opioid receptors has significantly advanced the application of these strategies to the design of novel opioid ligands. nih.gov
For compounds like this compound, receptor-based design strategies would involve:
Docking of virtual libraries: Screening large libraries of compounds against the opioid receptor structures to identify potential new scaffolds.
Fragment-based design: Identifying small molecular fragments that bind to specific sub-pockets of the receptor and then linking them together to create a potent ligand.
Structure-guided optimization: Using the structural information from ligand-receptor complexes to iteratively modify a lead compound to improve its binding affinity and selectivity.
These strategies, informed by the structural and computational studies of the Dmt-Tic pharmacophore, continue to drive the development of new opioid receptor modulators with improved therapeutic profiles.
Preclinical Pharmacological Characterization in Vitro and Ex Vivo Models
In vitro Cell-Based Functional Assays
In vitro functional assays using cell lines expressing specific opioid receptor subtypes are crucial for determining the efficacy and potency of a test compound. For the H-Dmt-Tic-Lys(Z)-NH-Ph series, studies on closely related analogs provide significant insight into its likely activity profile. The substitution of a glycine (B1666218) residue with Lys, Lys(Ac), or Lys(Z) in the H-Dmt-Tic-Gly-NH-Ph scaffold was shown to alter the in vitro functional bioactivity from a mixed μ-agonist/δ-antagonist to a dual μ-/δ-receptor antagonist. nih.gov Specifically, compounds in the H-Dmt-Tic-Lys(R)-R' series, where R can be -NH-Z and R' can be -CONH-Ph, have demonstrated subnanomolar binding affinities for δ-opioid receptors. acs.org
Studies on H-Dmt-Tic-Lys(Ac)-NH-Ph, a structurally similar compound, identified it as a selective δ-opioid antagonist. mdpi.com Furthermore, another related compound, H-Dmt-Tic-Lys(Z)-NH-CH2-Ph, exhibited in vitro antagonism at both μ- and δ-opioid receptor sites. nih.gov These findings collectively suggest that this compound likely functions as an antagonist, particularly at the δ-opioid receptor, a characteristic conferred by the Dmt-Tic pharmacophore. mdpi.com Functional assays, such as those measuring calcium mobilization or G-protein activation in response to receptor activation, have been employed to characterize the antagonist properties of Dmt-Tic containing peptides. mdpi.com
Ex vivo Tissue-Based Functional Assays (e.g., Guinea Pig Ileum (GPI), Mouse Vas Deferens (MVD))
Ex vivo assays using isolated organ preparations that are rich in specific opioid receptor subtypes provide a functional measure of a compound's agonist or antagonist activity. The guinea pig ileum (GPI) longitudinal muscle-myenteric plexus preparation is abundant in μ-opioid receptors (MORs), while the mouse vas deferens (MVD) is rich in δ-opioid receptors (DORs).
Research has characterized this compound in these classical bioassays. encyclopedia.pub In the MVD assay, the compound demonstrated antagonist activity against DORs, with a pA2 value of 5.77. encyclopedia.pub The pA2 value is a measure of the potency of an antagonist; a higher value indicates greater potency. In the GPI assay, this compound showed weak partial agonist activity at MORs, with an IC50 value of 438 nM. encyclopedia.pub The IC50 represents the concentration of the compound required to inhibit the electrically induced contractions of the tissue by 50%. This profile contrasts with other analogs where the Lys linker can induce potent and selective δ- or μ-antagonism. mdpi.comencyclopedia.pub
Binding affinity studies, which measure how strongly a ligand binds to a receptor, were performed on rat brain synaptosomal preparations. These studies revealed that this compound binds with high affinity to both μ- and δ-opioid receptors, with Ki values of 1.47 nM and 0.57 nM, respectively. encyclopedia.pub The Ki value is the inhibition constant for a ligand, with a lower Ki indicating a higher binding affinity. The ratio of Ki values (Kiμ/Kiδ) provides a measure of receptor selectivity; for this compound, the ratio is approximately 3, indicating a slight preference for the δ-opioid receptor. encyclopedia.pub
| Assay | Receptor Target | Parameter | Value | Reference |
|---|---|---|---|---|
| Receptor Binding (Rat Brain) | δ-Opioid Receptor | Ki (nM) | 0.57 ± 0.06 | encyclopedia.pub |
| Receptor Binding (Rat Brain) | μ-Opioid Receptor | Ki (nM) | 1.47 ± 0.20 | encyclopedia.pub |
| Selectivity | μ/δ | Kiμ / Kiδ | 3 | encyclopedia.pub |
| Mouse Vas Deferens (MVD) | δ-Opioid Receptor | pA2 | 5.77 | encyclopedia.pub |
| Guinea Pig Ileum (GPI) | μ-Opioid Receptor | IC50 (nM) | 438 ± 65 | encyclopedia.pub |
Metabolic Stability and Enzymatic Degradation Pathways in Biological Matrices (e.g., plasma, microsomes)
The therapeutic potential of peptides is often limited by their rapid degradation by peptidases in biological fluids and tissues. nih.gov Modifications such as the inclusion of unnatural amino acids like Dmt (2',6'-dimethyl-L-tyrosine) and the protection of liable chemical groups are common strategies to enhance metabolic stability. nih.govwikipedia.org The Dmt residue at position 1 and the benzyloxycarbonyl (Z) group protecting the lysine (B10760008) side chain in this compound are intended to confer resistance to enzymatic degradation.
Specific data on the metabolic stability and degradation pathways of this compound in plasma or microsomes are not extensively detailed in the available literature. However, general studies on Dmt-Tic containing peptides highlight the importance of these protective modifications. For instance, the C-terminal amidation and the presence of a D-amino acid in the second position of the related peptide [Dmt¹]DALDA contribute to its high metabolic stability in sheep blood. wikipedia.org Enzymatic degradation studies on other Dmt-Tic analogs have been performed using rat brain homogenates to assess stability. mdpi.com Preliminary investigations into a related compound, H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid(N1-Me), did not show N-demethylation, suggesting that more comprehensive studies using various tissue preparations, such as liver and kidney microsomes, are necessary to fully elucidate metabolic pathways. nih.gov
In vitro Models for Blood-Brain Barrier Permeability Assessment
A significant challenge for centrally acting drugs is their ability to cross the blood-brain barrier (BBB). nih.govdovepress.com The BBB is a highly selective barrier that restricts the passage of most peptides and large molecules from the bloodstream into the central nervous system. nih.govdovepress.com Poor ability to cross the BBB is a known shortcoming of many Dmt-Tic-containing analogs, which has hindered their development as analgesics despite promising in vitro activities. mdpi.com
Various in vitro models are employed to predict BBB permeability at an early stage of drug discovery. mdpi.com The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method that assesses a compound's ability to passively diffuse across a lipid-infused artificial membrane, mimicking the BBB. wikipedia.orgtandfonline.comcreative-bioarray.com This assay measures passive transport, which is the route for up to 95% of known drugs. wikipedia.org Other models use confluent monolayers of brain microvessel endothelial cells (BMECs), sometimes in co-culture with astrocytes, to create a more physiologically relevant barrier. nih.govplos.org
There is no specific experimental data available from studies such as the PAMPA assay for this compound. However, studies on other Dmt-Tic containing cyclopeptides using the PAMPA model have demonstrated low permeation across this artificial barrier. tandfonline.comresearchgate.net This suggests that this compound, like many of its structural relatives, likely has limited capacity to cross the BBB via passive diffusion. mdpi.com Strategies to improve BBB penetration for opioid peptides include increasing lipophilicity or designing prodrugs. mdpi.comencyclopedia.pub
Future Directions and Research Opportunities
Development of Novel H-Dmt-Tic-Lys(Z)-NH-Ph Based Ligands with Tuned Pharmacological Profiles
The core H-Dmt-Tic pharmacophore has proven to be a remarkably versatile template for developing new opioid receptor ligands. Research has demonstrated that subtle and discrete modifications to this structure can drastically alter the resulting compound's pharmacological profile. nih.gov The introduction of a lysine (B10760008) (Lys) residue at the C-terminus, in particular, has yielded a new series of compounds with distinct activities, ranging from μ-opioid agonism to selective μ- or δ-opioid antagonism. nih.govacs.org
The substitution of glycine (B1666218) (Gly) with either side-chain protected or unprotected lysine in parent compounds has led to derivatives with high affinity for both δ- and μ-opioid receptors. acs.org For instance, modifying the protecting group on the lysine side chain can switch the compound's activity. The replacement of the benzyloxycarbonyl (Z) group with an acetyl (Ac) group in H-Dmt-Tic-Lys-NH-Ph transforms the molecule into a highly potent and selective δ-opioid antagonist. nih.gov
Further research efforts focus on exploring different linkages and substitutions to fine-tune these pharmacological profiles. One strategy involves linking the lysine to the Dmt-Tic pharmacophore through its side-chain amine group, which has been shown to produce compounds with potent and selective δ-antagonism. researchgate.net This approach suggests the potential of using intermediates like Boc-Dmt-Tic-epsilon-Lys(Z)-OMe to synthesize unique multiple ligands, combining the δ-antagonist pharmacophore with other biologically active molecules. researchgate.net
The development of ligands with mixed or "bifunctional" profiles, such as μ-agonist/δ-antagonist activity, is a particularly promising area. nih.gov Such compounds, derived from the Dmt-Tic scaffold, are being investigated for their potential to produce potent analgesic effects with reduced tolerance and dependence compared to traditional opioids. nih.gov
Table 1: Pharmacological Profile of this compound and Related Analogues
| Compound Name | δ-Opioid Receptor Affinity (Kiδ, nM) | μ-Opioid Receptor Affinity (Kiμ, nM) | Bioactivity | Reference |
|---|---|---|---|---|
| This compound | 0.57 ± 0.06 | 1.47 ± 0.20 | μ agonist (μM range) | nih.gov |
| H-Dmt-Tic-Lys(Ac)-NH-Ph | 0.13 ± 0.003 | 0.63 ± 0.065 | Potent & selective δ antagonist (pA2 = 12.0) | nih.gov |
| H-Dmt-Tic-Lys-NH-CH2-Ph | - | - | Selective μ antagonist (pA2μ = 7.96) | nih.govacs.org |
| H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph | - | - | Nonselective δ and μ antagonist (pA2δ = 10.4; pA2μ = 8.16) | nih.gov |
| H-Dmt-Tic-ϵ-Lys(Z)-OH | 0.17 | 41.2 | High δ selectivity (Kiμ/Kiδ = 240) | acs.org |
This compound as a Tool Compound for Opioid Receptor Biology Research
The high affinity and selectivity of certain H-Dmt-Tic-Lys based compounds make them invaluable as pharmacological tools for studying the complex biology of opioid receptors. researchgate.net Selective antagonists are crucial for characterizing receptor function, differentiating between receptor subtypes (μ, δ, and κ), and investigating the physiological roles of endogenous opioid peptides. nih.gov
For example, H-Dmt-Tic-Lys(Ac)-NH-Ph, with its potent and selective δ-antagonist properties, can be used in vitro and in vivo to block δ-opioid receptors and elucidate their specific functions. nih.gov Similarly, the selective μ-antagonist H-Dmt-Tic-Lys-NH-CH2-Ph serves as a tool to probe μ-opioid receptor-mediated pathways. nih.govacs.org
A significant application lies in the development of radiolabeled ligands for positron emission tomography (PET) imaging. acs.org The high δ-selectivity of compounds like H-Dmt-Tic-ϵ-Lys(Z)-OH makes it an excellent starting point for synthesizing ¹⁸F-labeled PET tracers. researchgate.netacs.org These tracers can be used to visualize and quantify δ-opioid receptors in the brain, offering insights into their distribution and role in various neurological and psychiatric conditions. acs.org The ability to create such sophisticated molecular probes from the Dmt-Tic scaffold underscores its importance in fundamental neurobiology research. researchgate.netacs.org
Integration of this compound Research into Broader Peptidomimetic Drug Discovery
The research surrounding this compound and its analogues is a prime example of successful peptidomimetic design in drug discovery. nih.govnih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as better stability and oral bioavailability. nih.gov The Dmt-Tic pharmacophore itself is a classic peptidomimetic, representing a significant simplification of endogenous opioid peptides while retaining potent receptor interaction. nih.gov
The development of Dmt-Tic based ligands is part of a broader strategy to create multifunctional drugs that target multiple receptors simultaneously. researchgate.net In opioid research, this has led to the pursuit of ligands with mixed profiles, such as μ-opioid receptor (MOR) agonists combined with δ-opioid receptor (DOR) antagonists. nih.gov This MOR agonist/DOR antagonist profile is sought after because it may offer strong pain relief while mitigating the adverse side effects associated with conventional MOR agonists like morphine, including tolerance, dependence, and respiratory depression. nih.gov
The systematic modification of the Dmt-Tic scaffold, as seen with the introduction of lysine and other residues, provides a rational basis for designing new therapeutic agents. acs.org This work contributes to a deeper understanding of the structure-activity relationships (SAR) that govern ligand-receptor interactions, a fundamental aspect of medicinal chemistry and drug discovery. unibo.it The knowledge gained from studying these compounds can be applied to the design of other peptidomimetic drugs targeting a wide range of G-protein coupled receptors (GPCRs).
Table 2: Full Compound Names
| Abbreviation / Short Name | Full Chemical Name |
| This compound | H-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-L-lysyl(benzyloxycarbonyl)-phenylamide |
| Dmt | 2',6'-Dimethyl-L-tyrosine |
| Tic | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |
| Lys | Lysine |
| Z | Benzyloxycarbonyl |
| Ac | Acetyl |
| H-Dmt-Tic-Lys(Ac)-NH-Ph | H-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-L-lysyl(acetyl)-phenylamide |
| H-Dmt-Tic-Lys-NH-CH2-Ph | H-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-L-lysyl-benzylamide |
| H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph | H-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-L-lysyl(acetyl)-benzylamide |
| H-Dmt-Tic-ϵ-Lys(Z)-OH | H-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-ϵ-L-lysyl(benzyloxycarbonyl)-OH |
| Boc | tert-butyloxycarbonyl |
| Gly | Glycine |
| TIPP-NH2 | H-Tyr-Tic-Phe-Phe-NH2 |
| DIPP-NH2[Ψ] | H-Dmt-Tic-[CH2NH]Phe-Phe-NH2 |
| UFP-505 | H-Dmt-Tic-Gly-NH-Bzl |
| MZ-2 | H-Dmt-Tic-Lys-NH-CH2-Ph |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
